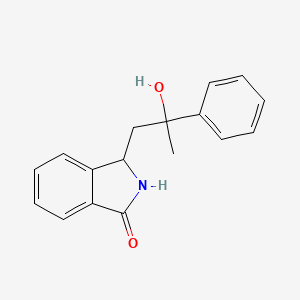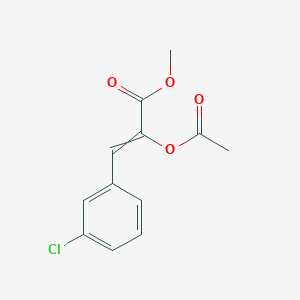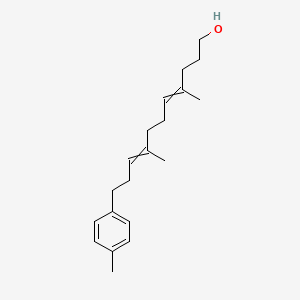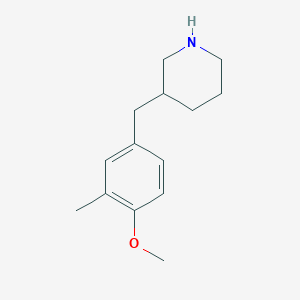
3-(4-Methoxy-3-methyl-benzyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-3-methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of a methoxy group and a methyl group on the benzyl ring makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at room temperature. The reaction mixture is stirred for a specific period, and the product is isolated by extraction and purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-3-methyl-benzyl)-piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-3-methylbenzaldehyde or 4-Methoxy-3-methylbenzoic acid.
Reduction: this compound secondary amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-3-methyl-benzyl)-piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-3-methyl-benzyl)-piperidine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The piperidine ring can enhance the compound’s stability and solubility, making it more effective in its intended applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxy-benzyl)-piperidine
- 3-(4-Methyl-benzyl)-piperidine
- 3-(4-Methoxy-3-methyl-phenyl)-piperidine
Uniqueness
3-(4-Methoxy-3-methyl-benzyl)-piperidine is unique due to the presence of both methoxy and methyl groups on the benzyl ring
Eigenschaften
CAS-Nummer |
955288-19-4 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
3-[(4-methoxy-3-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
InChI-Schlüssel |
VSWHSJOXIJXKNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC2CCCNC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)
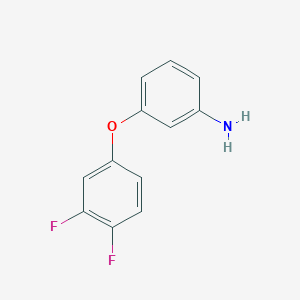

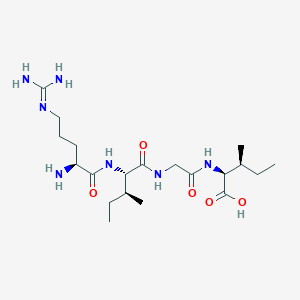
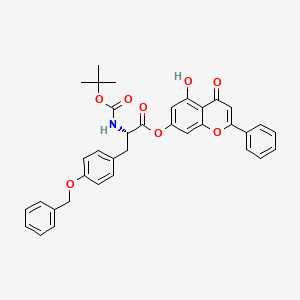
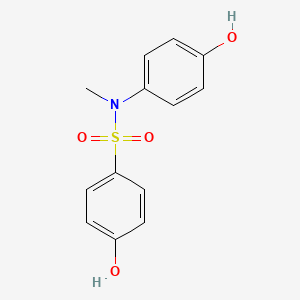
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
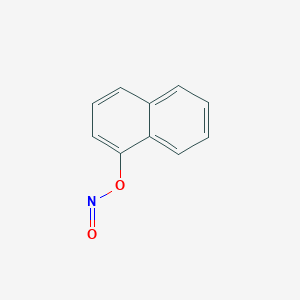

![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
